2-(Bromomethyl)-3-methylbutan-1-ol

Description

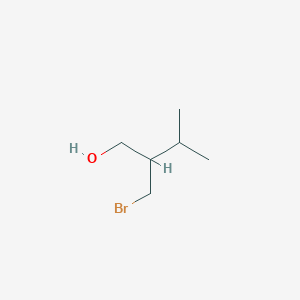

2-(Bromomethyl)-3-methylbutan-1-ol (CAS RN: 19184-65-7) is a brominated tertiary alcohol with the molecular formula BrCH2C(CH2OH)3 and a molecular weight of 199.04 g/mol. Its structure features a central carbon atom bonded to three hydroxymethyl groups and a bromomethyl substituent. The compound exhibits a melting point range of 75–77°C and is cataloged under the product code 31963-1A by Kanto Reagents, indicating its availability for synthetic applications .

Properties

Molecular Formula |

C6H13BrO |

|---|---|

Molecular Weight |

181.07 g/mol |

IUPAC Name |

2-(bromomethyl)-3-methylbutan-1-ol |

InChI |

InChI=1S/C6H13BrO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

NTLIQBKDQYPLFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CO)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methylbutan-1-ol typically involves the bromination of 3-methylbutan-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a solvent such as acetone or acetonitrile, with the brominating agent and the alcohol being mixed in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylbutan-1-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: 2-(Hydroxymethyl)-3-methylbutan-1-ol, 2-(Cyanomethyl)-3-methylbutan-1-ol.

Oxidation: 2-(Bromomethyl)-3-methylbutanal, 2-(Bromomethyl)-3-methylbutanoic acid.

Reduction: 3-methylbutan-1-ol.

Scientific Research Applications

2-(Bromomethyl)-3-methylbutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bromination reactions.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylbutan-1-ol involves its reactivity as a brominated alcohol. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The alcohol group can undergo oxidation or reduction, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compared to non-halogenated alcohols (e.g., 2-methyl-1-butanol, 3-methyl-1-butanol), the bromomethyl group in 2-(Bromomethyl)-3-methylbutan-1-ol introduces significant steric bulk and electrophilic character. This structural distinction enhances its reactivity in nucleophilic substitution reactions, unlike simpler alcohols that primarily undergo oxidation or esterification .

Physical Properties

The bromine atom markedly increases molecular weight and polarity relative to non-halogenated analogs. For example:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | BrCH2C(CH2OH)3 | 199.04 | 75–77 | Not reported | Not reported |

| 2-Methyl-1-butanol | C5H12O | 88.15 | -50 | 129 | 0.816 |

| 3-Methyl-1-butanol | C5H12O | 88.15 | -117 | 131 | 0.810 |

| 3-Methyl-2-butanol | C5H12O | 88.15 | Not reported | 111 | 0.824 |

Data sourced from Kanto Reagents and Descriptive Properties of Organic Compounds .

The higher melting point of this compound compared to non-halogenated analogs (e.g., 2-methyl-1-butanol, mp: -50°C) reflects stronger intermolecular forces due to bromine’s polarizability and hydrogen bonding from hydroxyl groups.

Biological Activity

2-(Bromomethyl)-3-methylbutan-1-ol is a brominated alcohol compound that has garnered attention in various fields of research, particularly in medicinal chemistry and microbiology. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental, depending on the context of its use.

Chemical Structure

The chemical formula for this compound is . The presence of the bromomethyl group enhances its reactivity, making it a potential candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that halogenated compounds, particularly those containing bromine, can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Inhibition of Mycobacterium tuberculosis : Similar brominated compounds have demonstrated efficacy against Mycobacterium tuberculosis (Mtb). For instance, compounds with structural similarities to this compound have been shown to inhibit NADH dehydrogenase in Mtb, leading to reduced ATP production and bacterial cell death .

- Broad-spectrum Antimicrobial Activity : The compound's broad-spectrum activity against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections caused by resistant strains. The minimum inhibitory concentration (MIC) values for structurally related compounds indicate that modifications in the brominated moiety can enhance antimicrobial potency .

Cytotoxic Effects

While antimicrobial properties are promising, the cytotoxicity of this compound must be carefully evaluated. Preliminary studies suggest that at higher concentrations, this compound can exhibit cytotoxic effects on mammalian cell lines. The cytotoxicity is likely linked to its ability to disrupt cellular membranes and interfere with metabolic processes .

Case Studies

-

Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various brominated alcohols, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and Staphylococcus aureus.

Compound MIC (µg/mL) Target Organism This compound 10 E. coli Related Brominated Compound 5 Staphylococcus aureus - Cytotoxicity Assessment : In vitro tests on human cell lines revealed that concentrations above 50 µg/mL resulted in significant cell death, indicating a need for careful dose management when considering therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.